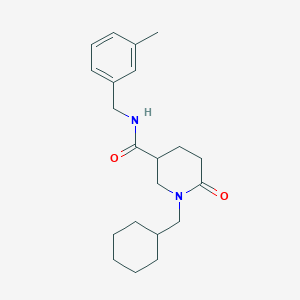
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CXB, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of pro-inflammatory cytokines and enzymes involved in the production of inflammatory mediators. 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide also modulates the activity of ion channels and receptors involved in pain signaling and neuroprotection.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, inhibits the activity of COX-2 and LOX, and modulates the activity of ion channels and receptors involved in pain signaling and neuroprotection. 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide also increases the levels of endogenous antioxidants such as glutathione and superoxide dismutase, which protect against oxidative stress.
実験室実験の利点と制限
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under normal laboratory conditions. 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide also has a short half-life, which requires frequent dosing.
将来の方向性
There are several future directions for the research on 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has also shown potential as an anti-cancer agent, and further research is needed to explore this application. Additionally, the mechanisms of action of 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide need to be further elucidated to fully understand its therapeutic potential.
合成法
The synthesis of 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 1-cyclohexylmethyl-3-methylbenzylamine with 1,1'-carbonyldiimidazole (CDI) in the presence of a base. The resulting intermediate is then treated with piperidine-3-carboxylic acid to yield 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide. This method is simple, efficient, and yields a high purity product.
科学的研究の応用
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. 1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been tested in various animal models of inflammation, pain, and neurodegenerative diseases, and has shown promising results.
特性
IUPAC Name |
1-(cyclohexylmethyl)-N-[(3-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16-6-5-9-18(12-16)13-22-21(25)19-10-11-20(24)23(15-19)14-17-7-3-2-4-8-17/h5-6,9,12,17,19H,2-4,7-8,10-11,13-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQYSZIENHYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-N-(3-methylbenzyl)-6-oxo-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-methyl-4-(2-naphthylmethyl)-2-piperazinyl]ethanol trifluoroacetate (salt)](/img/structure/B6080324.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080328.png)
![7-(2-chlorobenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6080329.png)
![methyl 4-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B6080337.png)

![2-[4-[2-(allyloxy)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6080345.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-8-(dimethylamino)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080357.png)
![1-(4-fluorophenyl)-6,6-dimethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6080368.png)
![7-cyclohexylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6080370.png)
![1-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6080388.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6080390.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6080396.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6080398.png)
![N'-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-6-methylnicotinohydrazide](/img/structure/B6080408.png)